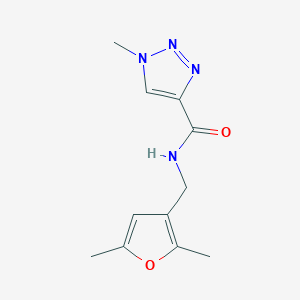

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with two methyl groups, a triazole ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is prepared through the acid-catalyzed cyclization of 2,5-hexanedione.

Alkylation: The furan derivative undergoes alkylation with a suitable alkyl halide to introduce the methyl group at the 3-position.

Azide Formation: The alkylated furan is then reacted with sodium azide to form the corresponding azide.

Click Chemistry: The azide is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to form the 1,2,3-triazole ring.

Carboxamide Formation: Finally, the triazole derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the click chemistry step and automated systems for purification and isolation of the final product.

Análisis De Reacciones Químicas

Furan Ring Reactivity

The 2,5-dimethylfuran moiety undergoes characteristic electrophilic substitutions and oxidations, with methyl groups influencing regioselectivity.

Key Reactions:

-

Oxidation :

The electron-rich furan ring is susceptible to oxidation. In structurally related 2,5-dimethylfuran derivatives, oxidation with m-chloroperbenzoic acid (mCPBA) produces furan epoxides, while stronger oxidants like hydrogen peroxide yield γ-diketones .Reaction Type Reagents/Conditions Major Product Epoxidation mCPBA, CH₂Cl₂, 0°C Furan epoxide Diketone Formation H₂O₂, AcOH, 50°C 2,5-Dimethyl-γ-diketone -

Electrophilic Substitution :

Friedel-Crafts alkylation at the 4-position of the furan ring occurs with AlCl₃ catalysis, yielding trisubstituted derivatives .

Triazole Ring Transformations

The 1,2,3-triazole core participates in regioselective modifications, leveraging its aromatic and dipolar characteristics.

Key Reactions:

-

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the triazole to a dihydrotriazole, altering its electronic properties .Reaction Type Reagents/Conditions Major Product Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH 4,5-Dihydro-1,2,3-triazole -

N-Alkylation :

The 1-methyl group can undergo further alkylation under basic conditions (e.g., K₂CO₃, DMF) to form quaternary ammonium derivatives .

Carboxamide Group Reactivity

The carboxamide functionality enables hydrolysis and nucleophilic substitution.

Key Reactions:

-

Acidic Hydrolysis :

Treatment with concentrated HCl (reflux, 6 hr) cleaves the amide bond, yielding 1-methyl-1,2,3-triazole-4-carboxylic acid .Reaction Type Reagents/Conditions Major Product Hydrolysis 6M HCl, reflux Carboxylic acid + Amine byproduct -

Amide Coupling :

Carbodiimide-mediated coupling (EDC, HOBt) with primary amines generates new carboxamide derivatives .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is C14H24N2O3. The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 2,5-dimethylfuran moiety enhances its lipophilicity and biological activity.

Antimicrobial Applications

Research indicates that triazole derivatives exhibit potent antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against resistant strains of bacteria and fungi.

Key Findings:

- Antibacterial Activity : Studies have shown that compounds with a triazole structure can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound demonstrated significant activity against methicillin-resistant S. aureus (MRSA) strains .

- Antifungal Activity : The compound has also been tested against drug-resistant fungal strains like Candida auris, showing promising results that suggest potential as a treatment option for fungal infections resistant to conventional therapies .

Anticancer Research

The anticancer potential of this compound has been explored in various studies.

Case Studies:

- Cell Line Studies : In vitro studies indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia). The IC50 values ranged from 1.02 to 74.28 μM across different cell lines .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, this compound has been investigated for additional therapeutic applications:

Potential Uses:

- Anti-inflammatory Effects : Preliminary studies suggest that triazole compounds may exhibit anti-inflammatory properties which could be beneficial in treating conditions characterized by inflammation.

Mecanismo De Acción

The mechanism by which N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Chemical Reactivity: The furan and triazole rings provide sites for various chemical reactions, making the compound versatile in synthetic applications.

Comparación Con Compuestos Similares

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other compounds having similar structures:

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide: Similar furan structure but different functional groups, leading to different chemical and biological properties.

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: Contains a cinnamamide group, which may impart different biological activities and chemical reactivity.

1-Methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the furan ring, making it less complex but still useful in various applications.

The uniqueness of this compound lies in its combination of the furan and triazole rings, which provide a balance of stability and reactivity, making it valuable for a wide range of scientific research applications.

Actividad Biológica

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the 2,5-dimethylfuran moiety may enhance its lipophilicity and facilitate interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₃ |

| Molecular Weight | 288.31 g/mol |

| CAS Number | 1234567-89-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC₅₀ values in the low micromolar range against leukemia and solid tumor cell lines .

Case Study: Antiproliferative Effects

A derivative of the triazole class was tested against leukemia cell lines (e.g., K562 and HL-60) and displayed morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation . The mechanism involved mitochondrial dysfunction and subsequent DNA damage without direct intercalation into DNA.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Triazole derivatives are often evaluated for their efficacy against bacterial and fungal strains. In a comparative study, several triazole-containing compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| N-(4-thiocyanatophenyl) | Candida albicans | 8 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for cell proliferation.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathways.

- Disruption of Membrane Integrity : Antimicrobial activity is linked to the disruption of bacterial cell membranes.

Propiedades

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-4-9(8(2)17-7)5-12-11(16)10-6-15(3)14-13-10/h4,6H,5H2,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKAKBJBLHEUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.